N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide
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Overview
Description
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a 4-chlorophenyl group and a piperidin-1-ylsulfonyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of 4-chlorophenylamine: This can be achieved through the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of piperidin-1-ylsulfonyl chloride: This intermediate can be prepared by reacting piperidine with chlorosulfonic acid.
Coupling Reaction: The final step involves the coupling of 4-chlorophenylamine with piperidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Sulfoxides or sulfones can be formed.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide: shares structural similarities with other sulfonylbenzamide derivatives, such as:
Uniqueness
- The presence of the 4-chlorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGBKLSCNYIGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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